Cas no 1638652-69-3 (Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate)
![Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1638652-69-3x500.png)
Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate
- COC(=O)C12CCC(N1)C(F)(F)C2
- methyl 2,2-difluoro-7-azabicyclo[2.2.1]heptane-4-carboxylate
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- インチ: 1S/C8H11F2NO2/c1-13-6(12)7-3-2-5(11-7)8(9,10)4-7/h5,11H,2-4H2,1H3
- InChIKey: BOYFFUBMQKMWPY-UHFFFAOYSA-N
- SMILES: FC1(CC2(C(=O)OC)CCC1N2)F
計算された属性
- 精确分子量: 191.07578492g/mol
- 同位素质量: 191.07578492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 257
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 38.3
Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM388698-5g |
methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate |
1638652-69-3 | 95%+ | 5g |
$8599 | 2023-01-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0038-500 MG |
methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate |
1638652-69-3 | 95% | 500MG |
¥ 12,804.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0038-1 G |
methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate |
1638652-69-3 | 95% | 1g |
¥ 19,206.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0038-100MG |
methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate |
1638652-69-3 | 95% | 100MG |
¥ 4,804.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0038-250 MG |
methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate |
1638652-69-3 | 95% | 250MG |
¥ 7,682.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0038-250mg |
methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate |
1638652-69-3 | 95% | 250mg |
¥7682.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0038-1.0g |
methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate |
1638652-69-3 | 95% | 1.0g |
¥19206.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0038-500MG |
methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate |
1638652-69-3 | 95% | 500MG |
¥ 12,804.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0038-5 G |
methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate |
1638652-69-3 | 95% | 5g |
¥ 57,618.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZXA0038-5G |
methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate |
1638652-69-3 | 95% | 5g |
¥ 57,618.00 | 2023-04-14 |
Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate 関連文献
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylateに関する追加情報
Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate: A Comprehensive Overview
Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate is a compound with the CAS number 1638652-69-3, which has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the class of bicyclic compounds, characterized by its rigid bicyclo[2.2.1]heptane framework, which provides a platform for various chemical modifications and functionalizations.
The structure of Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate is notable for its fluorine substituents at the 3-position and the nitrogen atom at the 7-position within the bicyclic system. These features contribute to its stability, reactivity, and potential bioavailability, making it a valuable molecule in drug discovery and development processes. Recent studies have highlighted its role as a building block for constructing complex molecular architectures, particularly in the synthesis of bioactive compounds.
One of the most intriguing aspects of this compound is its ability to undergo various chemical transformations while retaining its bicyclic core. For instance, researchers have explored its use in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile substrate for constructing biaryl and heteroaryl compounds with high precision. This capability underscores its utility in medicinal chemistry, where precise control over molecular structure is paramount.
In addition to its synthetic applications, Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate has been investigated for its potential as a ligand in transition metal catalysis. Its nitrogen-containing bicyclic framework can coordinate with metal centers, facilitating catalytic cycles in reactions such as hydrogenation and oxidation processes. Recent advancements in asymmetric catalysis have further expanded its role in producing enantioselective products, which are critical in pharmaceutical manufacturing.
The fluorine atoms present in this compound also play a significant role in modulating its physical properties and biological activity. Fluorine substitution often enhances lipophilicity and metabolic stability, which are desirable traits in drug candidates. Studies have shown that derivatives of this compound exhibit promising activity against various enzyme targets, including kinases and proteases, making them attractive leads for therapeutic development.
From an environmental perspective, the synthesis and application of Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate align with green chemistry principles due to its efficient use of resources and minimal generation of waste during production processes. Researchers have developed scalable synthetic routes that minimize solvent usage and maximize atom economy, ensuring that this compound can be produced sustainably on an industrial scale.
In conclusion, Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate stands out as a versatile and valuable molecule with diverse applications across multiple disciplines within chemistry and pharmacology. Its unique structure, combined with recent advancements in synthetic methodologies and catalytic processes, positions it as a key player in future innovations within these fields.
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